CBP Bromodomain Binding Affinity (Kd): TPOP146 vs. I-CBP112 vs. SGC-CBP30
TPOP146 binds the CBP bromodomain with a Kd of 134 nM, positioning it as a potent inhibitor within its class [1]. In a direct comparison with the earlier-generation chemical probe I-CBP112, TPOP146 demonstrates a modest but measurable improvement in CBP binding affinity (Kd: 151 nM for I-CBP112) . However, TPOP146 is substantially less potent than the clinical-stage compound SGC-CBP30, which exhibits a Kd of 21 nM for the CBP bromodomain [2].
| Evidence Dimension | CBP bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | 134 nM |
| Comparator Or Baseline | I-CBP112: 151 nM; SGC-CBP30: 21 nM |
| Quantified Difference | 1.1-fold more potent than I-CBP112; 6.4-fold less potent than SGC-CBP30 |
| Conditions | Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, as reported in primary literature |
Why This Matters
This quantitative positioning enables researchers to select the appropriate tool compound based on the required potency range for their specific cellular or biochemical assay.
- [1] Popp TA, Tallant C, Rogers C, Fedorov Y, Tallant C, Rogers C, et al. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J Med Chem. 2016 Oct 13;59(19):8889-8912. View Source
- [2] Hammitzsch A, Tallant C, Fedorov O, O'Mahony A, Brennan PE, Hay DA, et al. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proc Natl Acad Sci U S A. 2015 Aug 25;112(34):10768-73. View Source
